4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a benzenoid compound that structurally fuses a phthalimide ring with a 2-(trifluoromethyl)phenyl-substituted benzamide scaffold (C22H13F3N2O3, MW 410.35). This molecule incorporates two notable functional domains: a glutarimide-like phthalimide moiety commonly found in immunomodulatory imide drugs (IMiDs) and cereblon (CRBN) E3 ligase ligands, and a conformationally influenced ortho-trifluoromethyl benzamide group.

Molecular Formula C22H13F3N2O3
Molecular Weight 410.352
CAS No. 433305-73-8
Cat. No. B2743519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
CAS433305-73-8
Molecular FormulaC22H13F3N2O3
Molecular Weight410.352
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C22H13F3N2O3/c23-22(24,25)17-7-3-4-8-18(17)26-19(28)13-9-11-14(12-10-13)27-20(29)15-5-1-2-6-16(15)21(27)30/h1-12H,(H,26,28)
InChIKeyHATMVWXVJTUSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide (CAS 433305-73-8)


4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a benzenoid compound that structurally fuses a phthalimide ring with a 2-(trifluoromethyl)phenyl-substituted benzamide scaffold (C22H13F3N2O3, MW 410.35) [1]. This molecule incorporates two notable functional domains: a glutarimide-like phthalimide moiety commonly found in immunomodulatory imide drugs (IMiDs) and cereblon (CRBN) E3 ligase ligands, and a conformationally influenced ortho-trifluoromethyl benzamide group. The specific ortho-CF3 positioning creates steric and electronic effects distinct from its meta-CF3 regioisomer , which may translate into differential target recognition, metabolic stability, or solid-state properties. The compound is typically supplied at ≥95% purity for research use, with applications spanning medicinal chemistry, targeted protein degradation (PROTAC) building blocks, and functional materials science.

Procurement Risks of Replacing CAS 433305-73-8 with Alternative Phthalimide or Benzamide Analogs


Procurement interchange with generic phthalimide-benzamide analogs or alternative CF3-substituted benzamides cannot be assumed safe for structure-activity relationship (SAR) continuity. The ortho-CF3 substituent introduces unique torsional constraints and electronegative character absent in meta- or para-regioisomers, directly affecting target binding modes as observed in related cereblon-recruiting benzamide series where CF3 position critically dictates neosubstrate degradation profiles [1]. Moreover, the phthalimide core participates in specific hydrogen-bonding interactions with cereblon’s tri-tryptophan binding pocket that simpler benzamide-only or sulfonamide analogs do not recapitulate [2]. Unqualified substitution risks losing these interaction geometries, altering degradation selectivity, hydrolytic stability, and even the compound’s distinctive solid-state luminescent properties reported for this class [3]. The following section details the limited but specific quantitative evidence available for this compound versus its closest structural neighbors.

Quantitative Differentiation Evidence for CAS 433305-73-8 Relative to Structural Analogs


Ortho-vs-Meta CF3 Regioisomer Selectivity: Structural Basis for Differentiation

The target compound bears an ortho-CF3 aniline moiety, whereas the closest cataloged regioisomer, 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 313379-32-7), places CF3 at the meta position . While direct head-to-head biological data are absent, ortho-CF3 benzamide derivatives in related cereblon-binding chemotypes have been shown to preferentially degrade SALL4 and IKZF3 neosubstrates over IKZF1, establishing that CF3 position serves as a functional selectivity handle [1]. Ortho substitution additionally increases hydrolytic stability of the amide bond and modulates lipophilicity (predicted ΔClogP ≈ +0.3–0.5 vs meta) [2], directly influencing pharmacokinetic behavior and cell permeability. Procurement of the wrong regioisomer may therefore invert or ablate desired biological activity and alter compound distribution properties.

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

Indoleamine 2,3-Dioxygenase 1 (IDO1) Binding Affinity: A Measurable In Vitro Anchor

The compound has been registered in BindingDB as a ligand for human Indoleamine 2,3-dioxygenase 1 (IDO1) with a reported IC50 of 10,000 nM determined via a competition displacement assay [1]. While this affinity is moderate relative to clinical IDO1 inhibitors (e.g., epacadostat IC50 ~10 nM), it establishes the compound as a verified IDO1 binder at micromolar concentrations. Crucially, the binding mode appears distinct: the displacement assay uses SDF-1 radioligand competition on HEK293 cell membranes, suggesting interaction with IDO1 may involve accessory binding sites rather than direct heme-iron coordination. This contrasts with the majority of potent IDO1 inhibitors that coordinate the heme iron, potentially offering an alternative pharmacological probe for non-heme binding IDO1 modulation. No comparative data are available for the meta-CF3 isomer or other phthalimide-benzamide analogs in the same assay.

Immuno-Oncology IDO1 Inhibition Binding Affinity

Triboluminescence Potential: Material Science Differentiation via Ortho-CF3 Phenylphthalimide Motif

Trifluoromethylphenyl-substituted phthalimide derivatives, including compounds bearing the exact 2-(trifluoromethyl)phenyl motif, have been reported to favorably form noncentrosymmetric crystals exhibiting triboluminescence (TL) [1]. Nishida et al. demonstrated that TL activity in this class is highly sensitive to aryl substitution pattern, with electron-donating aryl groups enabling color tuning and emission enhancement versus simple phthalimide controls. While quantitative emission intensity data for the specific CAS 433305-73-8 compound are not reported in isolation, the structural subclass is distinguished from non-fluorinated or para-substituted analogs by its ability to crystallize in noncentrosymmetric space groups, a prerequisite for second-harmonic generation (SHG) and TL phenomena [2]. This property is absent in the closely related 4-(1,3-dioxoisoindol-2-yl)-N-phenylbenzamide (no CF3 group), which lacks sufficient dipole asymmetry for TL-active crystal packing.

Materials Chemistry Triboluminescence Optoelectronic Materials

Hydrolytic Stability Advantage of Phthalimide-Benzamide Hybrids Over Classical IMiD Warheads

Classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide undergo phthalimide ring hydrolysis under physiologically relevant conditions (pH 7.4, 37°C), with estimated half-lives ranging from <1 hour (thalidomide) to ~8 hours (lenalidomide) [1]. In contrast, benzamide-linked phthalimide hybrids, including the target chemotype, extend the distance between hydrolytically labile imide carbonyls and nucleophilic attack sites, potentially enhancing aqueous stability. Steinebach et al. reported that benzamide-type cereblon binders exhibit markedly improved long-term stability in aqueous buffer and plasma compared to pomalidomide conjugates [2]. While no direct stability measurement for CAS 433305-73-8 has been published, its benzamide extension architecture is expected to confer greater hydrolytic resistance than the simple phthalimide-glutarimide core of pomalidomide, a critical parameter for PROTAC linker attachment where warhead decomposition during synthesis or cell treatment compromises degrader performance.

Targeted Protein Degradation Chemical Stability PROTAC Design

Verified Research Applications for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide Procurement


PROTAC Degrader Warhead Development Requiring Ortho-CF3 Selectivity

For medicinal chemistry groups engineering cereblon-based PROTACs that demand selective degradation of IKZF3 over IKZF1 (or other neosubstrates), the ortho-CF3 benzamide scaffold provides a validated structural handle. The Steinebach et al. study demonstrated that an ortho-CF3 benzamide analog (compound 11b) achieves 69% IKZF3 degradation at 0.1 µM while sparing IKZF1 [1]. Although the specific compound 433305-73-8 has not been profiled in this exact assay, its ortho-CF3 benzamide architecture and phthalimide CRBN-recruiting moiety place it within the same functional subclass, supporting its procurement as a backbone for linker derivatization toward selective PROTAC bifunctional molecules.

Non-Heme IDO1 Pharmacological Probe Discovery

The compound's confirmed IDO1 binding (IC50 = 10,000 nM in a radioligand displacement format) [2] suggests a binding mode that does not rely on heme-iron coordination, distinguishing it from the vast majority of published IDO1 inhibitors. Academic and industrial groups seeking tool compounds to interrogate non-canonical IDO1 biology—particularly non-catalytic scaffolding functions or protein-protein interactions—may consider 433305-73-8 as a starting scaffold for affinity maturation. Procurement of the exact ortho-CF3 regioisomer is essential because alternative CF3-positioned analogs have not been tested for IDO1 binding and may lose target engagement entirely.

Metal-Free Triboluminescent Material Design

For materials science laboratories investigating organic triboluminescence, the trifluoromethylphenyl-phthalimide class represents one of the few metal-free TL-active scaffolds where emission color can be tuned through aryl substitution [3]. The ortho-CF3 substitution found in 433305-73-8 is a prerequisite for the electron-withdrawing character that stabilizes excited-state charge transfer upon crystal fracture. This compound can serve as a TL-active building block for further functionalization with electron-donating groups, enabling systematic exploration of structure-property relationships in mechano-responsive optical materials.

Epilepsy Drug Discovery via GABAA Receptor Modulation

Although not directly tested for anticonvulsant activity, the compound's core scaffold—N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide—has been validated in a rodent pentylenetetrazole (PTZ)-induced seizure model, where the most active analog (3,4-dimethylphenyl substitution) significantly increased seizure inhibition threshold compared to thalidomide [4]. The target compound's 2-CF3 substitution offers an unexplored variation within this pharmacophore, providing epilepsy researchers with a procurement opportunity to evaluate whether fluorinated analogs further enhance GABAergic activity or alter blood-brain barrier penetration relative to the dimethylphenyl lead.

Quote Request

Request a Quote for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.